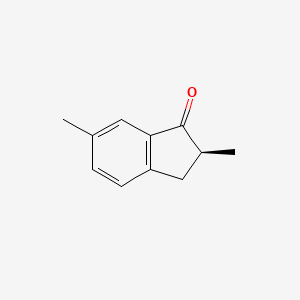
(2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-one is an organic compound with a unique structure that includes a bicyclic framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction conditions often require an inert atmosphere and low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize by-products. The use of automated systems and real-time monitoring ensures consistent quality and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the compound, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Halogenated or alkylated derivatives
Applications De Recherche Scientifique
(2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of complex molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of compounds with therapeutic potential.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals due to its unique aromatic properties.
Mécanisme D'action
The mechanism of action of (2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-2,3-dihydro-1H-inden-1-one: Lacks the 6-dimethyl substitution, leading to different chemical and physical properties.
2,6-dimethyl-1H-indene: Similar structure but lacks the ketone functional group, affecting its reactivity and applications.
Uniqueness
(2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-one is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and potential applications. Its bicyclic structure and stereochemistry also contribute to its uniqueness, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C11H12O |
|---|---|
Poids moléculaire |
160.21 g/mol |
Nom IUPAC |
(2S)-2,6-dimethyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C11H12O/c1-7-3-4-9-6-8(2)11(12)10(9)5-7/h3-5,8H,6H2,1-2H3/t8-/m0/s1 |
Clé InChI |
MFCLOAFNUWAGGB-QMMMGPOBSA-N |
SMILES isomérique |
C[C@H]1CC2=C(C1=O)C=C(C=C2)C |
SMILES canonique |
CC1CC2=C(C1=O)C=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



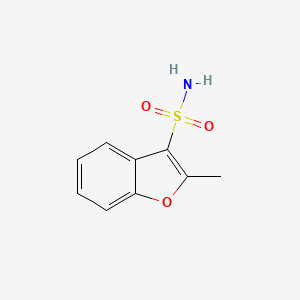
![Methyl 2-{6-oxo-7-oxa-2,5-diazaspiro[3.4]octan-5-yl}acetate hydrochloride](/img/structure/B13470771.png)
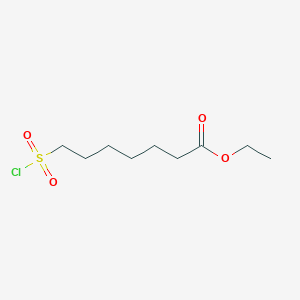


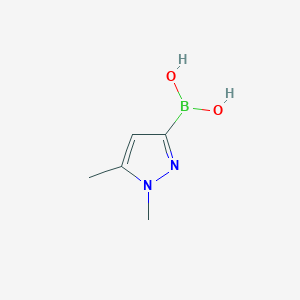
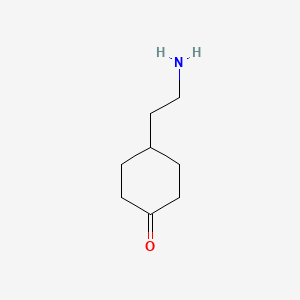
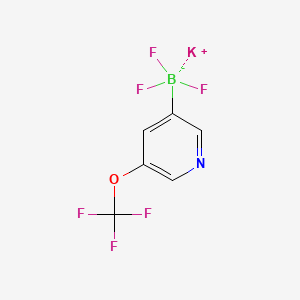
![Methyl[4-(trimethylsilyl)butyl]aminehydrochloride](/img/structure/B13470839.png)
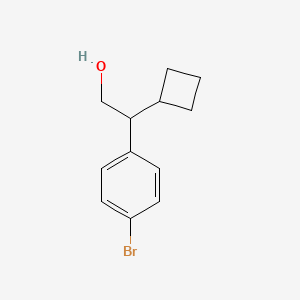
![(2S)-2-{[(pyridin-2-yl)methyl]amino}propanoic acid hydrochloride](/img/structure/B13470841.png)
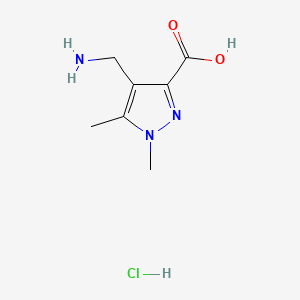
![4-Hydroxy-N-[4-(methylsulfanyl)phenyl]benzamide](/img/structure/B13470849.png)
